2-Methoxycycloheptan-1-amine hydrochloride
Description
2-Methoxycycloheptan-1-amine hydrochloride is a cycloheptane-based organic compound featuring a methoxy (-OCH₃) group at the 2-position and a primary amine (-NH₂) at the 1-position, with a hydrochloride counterion.
Properties
IUPAC Name |
2-methoxycycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEQJXDZHLJILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-17-1 | |
| Record name | Cycloheptanamine, 2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycycloheptan-1-amine hydrochloride typically involves the reaction of 2-methoxycycloheptanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methoxycycloheptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxycycloheptan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound likely exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-Methoxycycloheptan-1-amine hydrochloride with five analogs derived from the provided evidence:
Key Observations :
- Substituent Effects : Methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate, water) but reduce volatility. Amine hydrochlorides generally exhibit high water solubility due to ionic character .
- Pharmacological Implications: Methoxy-substituted amphetamines (e.g., 2-Methoxyamphetamine hydrochloride) demonstrate serotonergic activity, suggesting that the target compound may interact with monoamine transporters, though this requires validation .
Biological Activity
2-Methoxycycloheptan-1-amine hydrochloride is a compound of significant interest in biochemical and pharmacological research. Its biological activity stems from its interactions with various molecular targets, including enzymes and receptors, which can influence cellular processes and metabolic pathways.
The compound is known to interact with several enzymes and proteins, affecting their catalytic activity. These interactions can manifest as either inhibition or activation of enzymatic functions. For instance, it may modulate metabolic pathways by altering enzyme kinetics, which can lead to significant changes in cellular metabolism and gene expression.
Cellular Effects
This compound has been shown to impact various cell types by modulating cell signaling pathways. This modulation can result in altered gene expression and cellular metabolism. Studies indicate that the compound may influence the expression of genes involved in metabolic processes, thus affecting overall cellular function.
Molecular Mechanism
The mechanism of action involves specific binding interactions with biomolecules. The compound likely binds to receptors or enzymes, modulating their activity. This interaction can lead to downstream effects on gene expression and cellular responses to external stimuli.
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent. Lower doses may enhance metabolic activity or promote beneficial gene expression, while higher doses can lead to adverse effects such as cellular damage or disruption of normal functions. Understanding these dosage effects is crucial for optimizing its use in research applications.
Metabolic Pathways
The compound participates in various metabolic pathways, interacting with enzymes that facilitate its metabolism. This involvement can influence the levels of metabolites within cells, thereby affecting energy production and metabolic flux.
Transport and Distribution
The transport mechanisms of this compound are mediated by specific transporters and binding proteins, which determine its localization within cells. Understanding these transport dynamics is essential for predicting the compound's biological effects.
Subcellular Localization
The localization of this compound within specific cellular compartments can significantly influence its biological activity. Targeting signals or post-translational modifications may direct the compound to particular organelles where it can exert its effects more effectively.
Research Applications
This compound has diverse applications in scientific research:
- Chemistry : It serves as a reagent in organic synthesis.
- Biology : The compound is studied for its potential therapeutic activities.
- Industry : It may be utilized in developing new materials and chemical processes.
Case Studies and Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study indicated that this compound could exhibit cytotoxicity against certain cancer cell lines while promoting autophagy, suggesting a dual role in cancer therapy .
- Another investigation focused on its interactions with the GPR88 receptor, indicating potential implications for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
